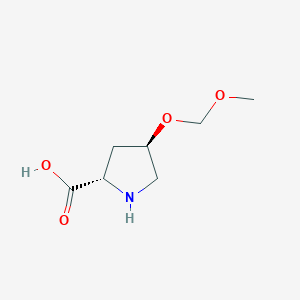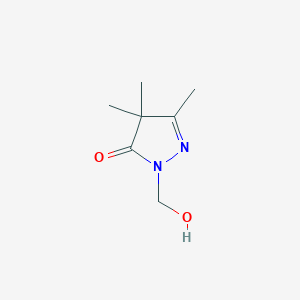
Dioxobis(triphenylphosphine)platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxobis(triphenylphosphine)platinum is a platinum-based organometallic compound with the empirical formula C36H32O2P2Pt. It is known for its unique chemical properties and applications in various fields of scientific research. The compound is characterized by the presence of two triphenylphosphine ligands and two oxo ligands coordinated to a central platinum atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dioxobis(triphenylphosphine)platinum can be synthesized through the reaction of platinum(IV) chloride with triphenylphosphine in the presence of an oxidizing agent. The reaction typically involves the following steps:
- Dissolution of platinum(IV) chloride in an appropriate solvent such as dichloromethane.
- Addition of triphenylphosphine to the solution.
- Introduction of an oxidizing agent, such as hydrogen peroxide, to facilitate the formation of the oxo ligands.
- Isolation and purification of the resulting this compound compound through crystallization or other suitable methods .
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis process generally follows similar principles as the laboratory preparation, with adjustments for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Dioxobis(triphenylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where the platinum center is reduced to a lower oxidation state.
Substitution: The triphenylphosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) oxides, while reduction reactions may produce platinum(II) complexes .
Aplicaciones Científicas De Investigación
Dioxobis(triphenylphosphine)platinum has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of dioxobis(triphenylphosphine)platinum involves the coordination of the platinum center to various substrates, facilitating chemical transformations. The molecular targets and pathways involved include:
Comparación Con Compuestos Similares
Dioxobis(triphenylphosphine)platinum can be compared with other platinum-based compounds, such as:
Zeise’s Salt: A historically significant platinum(II) compound with ethylene ligands.
Tetrakis(triphenylphosphine)platinum(0): A platinum(0) compound used in various catalytic applications.
Uniqueness: this compound is unique due to its specific ligand arrangement and its ability to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
15614-67-2 |
|---|---|
Fórmula molecular |
C36H30O2P2Pt |
Peso molecular |
751.7 g/mol |
Nombre IUPAC |
dioxoplatinum;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2O.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;;; |
Clave InChI |
RXRLLJPVHZLHRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.O=[Pt]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bis[o-(N-cyclohexylformimidoyl)phenolato]copper](/img/structure/B12885565.png)
![Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-](/img/structure/B12885568.png)

![Thieno[3,2-c]isoxazole-3-carbaldehyde](/img/structure/B12885573.png)







